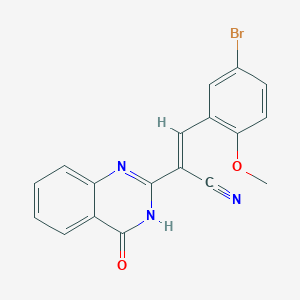

(2E)-3-(5-bromo-2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

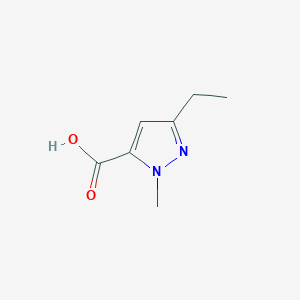

(2E)-3-(5-bromo-2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C18H12BrN3O2 and its molecular weight is 382.217. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

- Ruthenium-Catalyzed Synthesis : A novel ruthenium-catalyzed dehydrogenative synthesis pathway has been developed for creating 2-arylquinazolines, which are structurally related to the query compound. This method is noted for its operational simplicity, high atom efficiency, and environmental friendliness due to the avoidance of halogenated reagents (Chen et al., 2014).

- Rhodium-Catalyzed Synthesis : Research has demonstrated a rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, suggesting a methodology that might be applicable to the synthesis of the query compound. The process involves the formation of bromonium ylides, indicating a versatile approach to halogenated heterocycles (He et al., 2016).

Biological and Pharmacological Applications

- Antimicrobial Activities : Several quinoline derivatives, including those with structural similarities to the query compound, have shown promising antimicrobial activities. This includes novel quinoline derivatives carrying a 1,2,3-triazole moiety, which were synthesized and evaluated for their in vitro antibacterial and antifungal activities (Thomas et al., 2010).

- Antileukemic Activity : Studies have also explored the antileukemic activity of pyrrolo[2,1-a]isoquinolines, revealing the potential of such structures in developing therapeutic agents for treating leukemia (Anderson et al., 1988).

Material Science Applications

- Catalytic Performance for Organic Syntheses : A Cu(II) Schiff base complex derived from a quinazoline ligand has been synthesized and characterized, showcasing its effectiveness as a catalyst in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This highlights the utility of quinazoline derivatives in facilitating organic transformations (Ebrahimipour et al., 2018).

Mechanism of Action

Target of Action

AKOS002227589, also known as (2E)-3-(5-bromo-2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile, F1673-3775, or (E)-3-(5-bromo-2-methoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of ions and metabolites across the mitochondrial outer membrane .

Mode of Action

AKOS002227589 interacts with VDACs and reduces their conductance . In HEK-293 cells, AKOS002227589 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The IC50 values range from 3.3 to 3.6 μM .

Biochemical Pathways

Its inhibition of vdacs can impact multiple cellular processes, including energy metabolism and apoptosis . By inhibiting VDACs, AKOS002227589 can potentially disrupt the balance of ions and metabolites in the mitochondria, affecting cellular energy production and other mitochondrial functions .

Pharmacokinetics

It is soluble to 100 mm in dmso

Result of Action

The molecular and cellular effects of AKOS002227589’s action primarily involve the inhibition of VDACs, leading to changes in mitochondrial function . This can result in the prevention of apoptosis and the modulation of cellular energy metabolism . In addition, AKOS002227589 has been shown to prevent glucotoxicity-mediated overexpression of VDAC1 in INS-1 cells .

Properties

IUPAC Name |

(E)-3-(5-bromo-2-methoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O2/c1-24-16-7-6-13(19)9-11(16)8-12(10-20)17-21-15-5-3-2-4-14(15)18(23)22-17/h2-9H,1H3,(H,21,22,23)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWBCAFVFFXYOR-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2930460.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2930461.png)

![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)

![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930468.png)

![4-[({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)methyl]-N-methylbenzamide](/img/structure/B2930470.png)

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2930472.png)

![2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2930476.png)